molecular formula C16H14 B095547 1,3-Dimethylphenanthrene CAS No. 16664-45-2

1,3-Dimethylphenanthrene

Cat. No. B095547
CAS RN: 16664-45-2
M. Wt: 206.28 g/mol
InChI Key: UJUUQKOWULNFNG-UHFFFAOYSA-N
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Description

1,3-Dimethylphenanthrene is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings . The molecular formula of 1,3-Dimethylphenanthrene is C16H14 .


Synthesis Analysis

The synthesis of dimethylphenanthrenes, including 1,3-Dimethylphenanthrene, often involves a sequence of directed ortho metalation of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethylphenanthrene can be viewed using Java or Javascript . The molecular weight is 206.2824 .


Physical And Chemical Properties Analysis

Physical properties of a substance include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties of 1,3-Dimethylphenanthrene were not found in the search results.

Scientific Research Applications

  • Synthesis Methods and Chemical Properties :

    • Nasipuri and Dalal (1975) reported an unambiguous synthesis method for a related compound, 1-isopropyl-2,8-dimethylphenanthrene, highlighting the synthetic pathways and key intermediates involved in creating such compounds (Nasipuri & Dalal, 1975).
    • Vibrational analysis (FT-IR, FT-Raman), NMR, and mass spectroscopy studies on 3,6-Dimethylphenanthrene by Ali et al. (2015) investigated the chemical and physical properties, including molecular structure alterations due to methyl group additions (Ali et al., 2015).
  • Carcinogenicity and Toxicology :

    • LaVoie et al. (1982) examined the tumor-initiating activity of several polymethylated phenanthrenes, including dimethylphenanthrenes, in mouse skin. Their research highlighted the specific isomers that exhibited carcinogenic properties (LaVoie et al., 1982).
  • Environmental Impact and Biodegradation :

    • Sabaté et al. (2003) isolated a strain of Sphingomonas sp. capable of utilizing 3,6-dimethylphenanthrene as its sole carbon source, demonstrating the potential for bioremediation of contaminated environments (Sabaté et al., 2003).
  • Analytical Chemistry Applications :

    • Garrigues et al. (1989) explored the reversed-phase liquid chromatographic retention behavior of dimethylphenanthrene isomers, which is significant for analytical methods in identifying these compounds in complex mixtures like crude oil (Garrigues et al., 1989).

Safety And Hazards

While specific safety data for 1,3-Dimethylphenanthrene was not found, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,3-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-9-12(2)14-8-7-13-5-3-4-6-15(13)16(14)10-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUUQKOWULNFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=CC=CC=C3C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168146
Record name Phenanthrene, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylphenanthrene

CAS RN

16664-45-2
Record name 1,3-Dimethylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16664-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthrene, 1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016664452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
EV Blackburn, CE Loader, CJ Timmons - Journal of the Chemical …, 1968 - pubs.rsc.org
Photocyclodehydrogenation of trans-9-styryl-1,2,3,4,5,6,7,8-octahydroanthracene in cyclohexane solution formed a mixture of 11-butyl- and 11-but-3-enyl-1,2,3,4-tetrahydrochrysene in …
Number of citations: 14 pubs.rsc.org
SM Mukherji, NK Bhattacharyya - The Journal of Organic …, 1952 - ACS Publications
It has been recently demonstrated by Colonge and Pichat (1) that the alu-minum chloride-catalyzed reaction between benzene and allylacetone leads to the formation of 2-phenylhexan-…
Number of citations: 11 pubs.acs.org
B Belleau - Journal of the American Chemical Society, 1951 - ACS Publications
(XI)(X) but not characterized so that comparison is im-possible. The yield in ketone XI was increased to 30% by reversing| the order of addition of the reactants and by operating at low …
Number of citations: 11 pubs.acs.org
S Yuzhuang, W Püttmann - Chinese Journal of Geochemistry, 2003 - Springer
The bulk composition of organic matter and saturated and aromatic hydrocarbons extracted from 16 samples collected from two Kupferschiefer profiles in the Rudna mine, Southwest …
Number of citations: 2 link.springer.com
M Radke, H Willsch, D Welte - Analytical Chemistry, 1984 - ACS Publications
A methodfor semipreparative liquid chromatographic separation of aromatic ring classes In crude oils and the organic extracts of rock and coal samples was developed. Partially …
Number of citations: 93 pubs.acs.org
C Yang, G Zhang, Z Wang, Z Yang, B Hollebone… - Analytical …, 2014 - pubs.rsc.org
Polycyclic aromatic hydrocarbons (PAHs) are compounds of concern because most of these compounds are toxic, carcinogenic, or mutagenic and are relatively persistent in the …
Number of citations: 62 pubs.rsc.org
BA Benner Jr, GE Gordon, SA Wise - Environmental Science & …, 1989 - ACS Publications
Suspended particulate matter samples were collected by high-volume samplers in a heavily traveled roadway tunnel to characterize the mobile source emissions (diesel-and gasoline-…
Number of citations: 373 pubs.acs.org
JC Bardhan, RN Adhya… - Journal of the Chemical …, 1956 - pubs.rsc.org
… with methylmagnesium iodide in ethereal solution, the resultant alcohol dehydrated with 100% formic acid, and the unsaturated product dehydrogenated to 1: 3-dimethylphenanthrene …
Number of citations: 1 pubs.rsc.org
GS Frysinger, RB Gaines - Journal of Separation Science, 2001 - Wiley Online Library
Comprehensive two‐dimensional gas chromatography (GC×GC) has been used to separate and identify biomarker molecules in crude oil. The biomarkers examined include alkylated …
B Belleau - Journal of the American Chemical Society, 1951 - ACS Publications
(XIII) spectrum (Fig. 1) revealed two bands at 263 µ (log e 4, 0) and 271 µ (log e 4.0) indicating that the double bond had not shifted in conjugation with the carbomethoxyl and ketonic …
Number of citations: 5 pubs.acs.org

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